3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
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Overview
Description
AC-7954 is a synthetic organic compound known for its potent and efficacious agonistic activity on the urotensin II receptor. This receptor is involved in various physiological processes, including vasoconstriction and neuromuscular regulation. AC-7954 has been extensively studied for its potential therapeutic applications, particularly in cardiovascular and neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-7954 involves several steps, starting with the preparation of the core structure, which is a substituted isochromanone. The key steps include:
Formation of the Isochromanone Core: This involves the reaction of a substituted benzaldehyde with a suitable nucleophile to form the isochromanone ring.
Substitution Reactions: The introduction of the dimethylaminoethyl side chain is achieved through nucleophilic substitution reactions.
Final Purification: The compound is purified using high-performance liquid chromatography to achieve a purity of over 98%.
Industrial Production Methods
Industrial production of AC-7954 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.
Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AC-7954 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of AC-7954.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of AC-7954, which can be used for further research and development .
Scientific Research Applications
AC-7954 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of urotensin II receptor agonists.
Biology: Investigated for its role in modulating physiological processes such as vasoconstriction and neuromuscular function.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting the urotensin II receptor
Mechanism of Action
AC-7954 exerts its effects by binding to the urotensin II receptor, a Gq/11-protein-coupled receptor. This binding activates intracellular signaling pathways that lead to various physiological responses, including vasoconstriction and modulation of neuromuscular activity. The compound’s high selectivity and potency make it a valuable tool for studying the urotensin II receptor and its associated pathways .
Comparison with Similar Compounds
Similar Compounds
Urotensin II: A naturally occurring peptide that also acts on the urotensin II receptor.
Palosuran: A non-peptidic antagonist of the urotensin II receptor.
SB-657510: Another synthetic agonist of the urotensin II receptor
Uniqueness of AC-7954
AC-7954 is unique due to its high potency and selectivity as a non-peptidic agonist of the urotensin II receptor. Unlike naturally occurring peptides, AC-7954 is more stable and easier to synthesize, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20ClNO2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |
InChI |
InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |
InChI Key |
HIVBATDUVFEJFZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one AC 7954 AC-7954 AC7954 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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